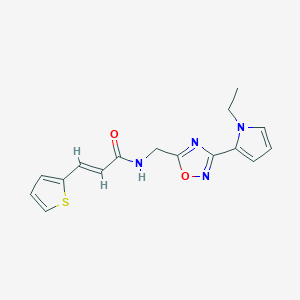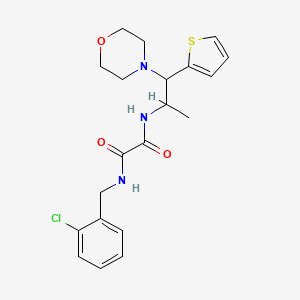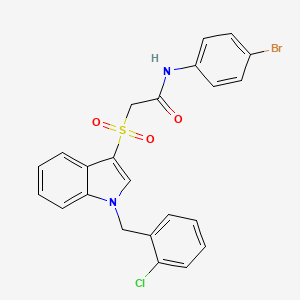![molecular formula C17H17N3O3S2 B2406124 2-(2,4-dimethylphenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide CAS No. 900000-45-5](/img/structure/B2406124.png)
2-(2,4-dimethylphenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide, also known as DSBTA, is a small molecule compound that has been synthesized for scientific research purposes. DSBTA is a sulfonamide-based compound that has shown potential for use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
Biological Effects of Acetamide Derivatives
Acetamide and its derivatives, including 2-(2,4-dimethylphenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide, have been the subject of extensive study due to their varied biological responses and commercial importance. The biological effects of these chemicals are both qualitative and quantitative and are influenced by the material's biology and intended usage. Over the years, substantial data has been accumulated, enhancing our understanding of the biological consequences of exposure in humans. The environmental toxicology of these materials has also been a focus, especially in recent years (Kennedy, 2001).
Sulfamethoxazole and Sulfonamide Compounds
The compound , due to the presence of the sulfamoyl group, is reminiscent of sulfamethoxazole and other sulfonamide compounds, which are persistent organic pollutants. These compounds, once consumed, undergo transformation reactions leading to the formation of oxidized, acetylated, and hydrolyzed metabolites in the environment. Despite regulatory measures in many countries, their occurrence is still reported in various environmental matrices. Technologies such as adsorption, Fenton/photo-Fenton process, electrochemical oxidation, and photocatalytic degradation have been investigated for their removal from the environment. The removal efficiency of these compounds depends on the experimental designs and the materials used, underlining the importance of sustainable technology development for economic industrialization (Prasannamedha & Kumar, 2020). Additionally, the sulfonamide moiety is present in many clinically used drugs and has been the subject of recent patents, indicating ongoing interest in this class of compounds for various therapeutic applications (Carta, Scozzafava & Supuran, 2012).
Parabens and Their Environmental Impact
The presence of the benzo[d]thiazol group in the compound is reminiscent of parabens, which are used as preservatives in various products. Like parabens, the compound of interest may have potential environmental impacts due to its persistence and the possibility of interacting with other environmental chemicals. Parabens have been detected in surface water and sediments, indicating continuous introduction into the environment. These compounds can react readily with free chlorine, yielding halogenated by-products, which are more stable and persistent than the parent species. Further studies are needed to understand their toxicity and environmental behavior (Haman et al., 2015).
特性
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-10-3-4-12(11(2)7-10)8-16(21)20-17-19-14-6-5-13(25(18,22)23)9-15(14)24-17/h3-7,9H,8H2,1-2H3,(H2,18,22,23)(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKBGPHBYSILFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2406042.png)







![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2406054.png)
![N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406056.png)
![4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2406057.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2406060.png)

